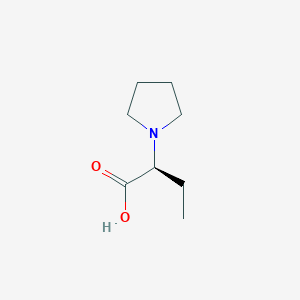
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
Vue d'ensemble
Description
“Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride” is a chemical compound. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoromethyl benzimidazoles, which includes compounds like “Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride”, involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .Applications De Recherche Scientifique
Synthetic Applications
- Methyl 2-(trifluoromethyl)benzimidate hydrochloride is used in the synthesis of ester arylhydrazones, offering a mild and convenient method for their preparation (Zhang & suo, 2004).
- It plays a role in the creation of novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2H)-ones, which show significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
Inhibitory and Binding Properties
- Methyl 2-(trifluoromethyl)benzimidate hydrochloride derivatives have been used to synthesize compounds with antiviral activity, specifically inhibiting enterovirus replication (De Palma et al., 2008).
- Some derivatives have been developed as novel fluorinated hypoxia-targeted compounds, useful for measuring tumor-hypoxia by 19F-magnetic resonance spectroscopy (Papadopoulou et al., 2006).
Fungicidal and Corrosion Inhibition
- Bis(trifluoromethyl)phenyl-based strobilurins, derived from methyl 2-(trifluoromethyl)benzimidate hydrochloride, have shown effective fungicidal activities (Liu et al., 2008).
- A theoretical study of benzimidazole derivatives, including those related to methyl 2-(trifluoromethyl)benzimidate hydrochloride, indicated their potential as corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Miscellaneous Applications
- Methyl 2-(trifluoromethyl)benzimidate hydrochloride derivatives are used in the synthesis of benzimidazole-based zinc complexes, which serve as models for carbonic anhydrase and can be applied in CO2 hydration studies (Ibrahim et al., 2011).
- These compounds have been utilized in the multistep synthesis of benzimidazole series with potential anticancer activity (Varshney et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-(trifluoromethyl)benzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
Propriétés
IUPAC Name |
methyl 2-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5,13H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAUXWSUJTNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride | |
CAS RN |
2006277-58-1 | |
| Record name | Benzenecarboximidic acid, 2-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)
![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)


![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)